
6-Methylpyridine-2,5-diamine
Descripción general
Descripción
6-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, featuring two amino groups at the 2 and 5 positions and a methyl group at the 6 position
Aplicaciones Científicas De Investigación
6-Methylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
6-Methylpyridine-2,5-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, inhaled, or in contact with skin (Categories 4) . It also causes skin irritation (Category 2) and serious eye irritation (Category 2A) .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-nitro-6-methylpyridine. This reduction can be achieved using hydrogenation in the presence of a palladium-on-carbon catalyst. The reaction typically takes place in an ethanol solvent under hydrogen pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or solvents may be explored to improve scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium-on-carbon or sodium borohydride as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to diamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Methylpyridine-2,5-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and interact with other molecules, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.
2,5-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.
6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.
Uniqueness
6-Methylpyridine-2,5-diamine is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs .
Propiedades
IUPAC Name |
6-methylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-3-6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOAAORKNIRNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370300 | |
| Record name | 6-methylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-84-3 | |
| Record name | 6-methylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


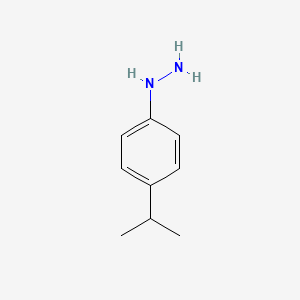

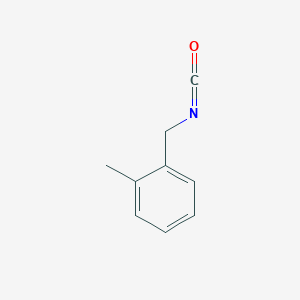
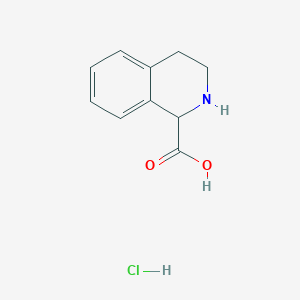
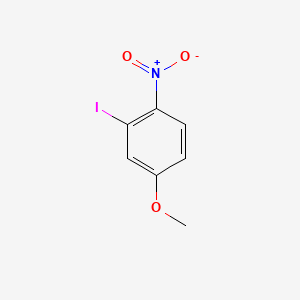
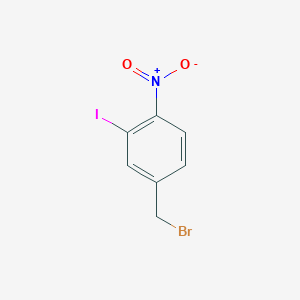
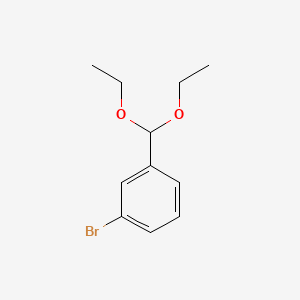

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
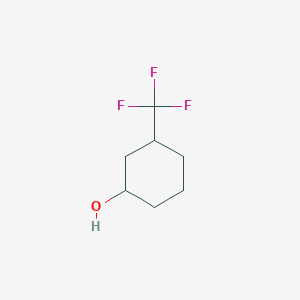
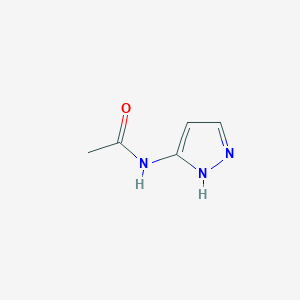
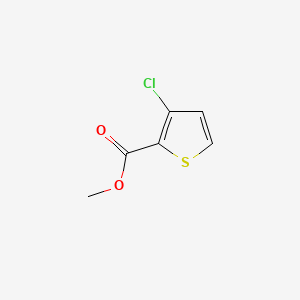
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)
